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An In-depth Technical Guide to the Physical Properties of (4-Fluoro-3-
(methylcarbamoyl)phenyl)boronic Acid

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical
properties of (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid (CAS No. 874219-19-9). As a
key building block in modern medicinal chemistry and organic synthesis, a thorough
understanding of its characteristics is paramount for researchers and drug development
professionals. This document synthesizes data from various sources and outlines robust, field-
proven experimental protocols for the empirical determination of critical parameters such as
melting point, aqueous solubility, and pKa. The guide is structured to deliver not only factual
data but also the scientific rationale behind analytical methodologies, ensuring both accuracy
and practical applicability in a research and development setting.

Introduction and Compound Identification

(4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid is an ortho-fluorinated aromatic boronic acid
derivative. The presence of the boronic acid moiety makes it an essential reagent in palladium-
catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.
[1] The fluoro and methylcarbamoyl substituents modulate the electronic properties and steric
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profile of the molecule, influencing its reactivity, selectivity, and the physiological properties of
downstream compounds.[1][2]

This guide specifically addresses the properties of (4-Fluoro-3-
(methylcarbamoyl)phenyl)boronic acid, CAS 874219-19-9. It is important to distinguish this
from similar structures such as the methoxycarbonyl analogue (a methyl ester) or other
constitutional isomers.

Chemical Structure:
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Figure 1: 2D Structure of (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid

Core Physicochemical Properties

The fundamental physical properties of a compound dictate its handling, storage, formulation,
and reaction conditions. The data for (4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid are
summarized below.

Property Value Source(s)
CAS Number 874219-19-9 [3]14][5]
Molecular Formula CsHeBFNO3 [31[5][6]
Molecular Weight 196.97 g/mol [3161[7]
Appearance White to off-white solid/powder  [1]

Melting Point Not available in cited literature.

- Not quantitatively available in
Aqueous Solubility ) )
cited literature.

pKa Not available in cited literature.
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Melting Point Considerations

The accurate determination of a melting point for boronic acids can be challenging. Often, the
observed thermal event is a dehydration to form the corresponding boroxine (a cyclic
anhydride) or decomposition, rather than a true melt.[8] This can lead to a lack of
reproducibility. Therefore, any empirical determination must be performed with careful
observation, and the result is often best reported as a decomposition temperature range.

Solubility Profile

While quantitative data is scarce, phenylboronic acids generally exhibit moderate solubility in
polar organic solvents such as methanol, ethanol, and DMSO. Their solubility in water is often
limited but can be significantly increased at higher pH when the boronic acid is deprotonated to
the more soluble boronate form.[9] Empirical determination via a standardized shake-flask
method is essential for quantitative applications.

Acidity (pKa)

The pKa of a boronic acid is a measure of its Lewis acidity—the propensity of the boron atom
to accept a hydroxide ion to form a tetrahedral boronate species. This property is crucial for
applications in Suzuki coupling and for its use in constructing sensors, particularly for diol-
containing molecules like glucose.[9] The introduction of an electron-withdrawing fluorine atom
is expected to lower the pKa relative to the non-fluorinated parent compound, making it more
acidic.[9]

Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the compound.
e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: Expected to show distinct signals for the aromatic protons, the N-H proton of the
amide, and the methyl group protons. The B(OH)2z protons are often broad and may
exchange with residual water in the solvent.[10]

o 13C NMR: Will display characteristic peaks for the aromatic carbons, with splitting patterns
influenced by the fluorine substituent. The carbonyl carbon of the amide will also be
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present. The carbon atom directly bonded to boron can sometimes be difficult to detect
due to quadrupolar relaxation.[11]

o 1%F NMR: A single resonance is expected, with coupling to adjacent aromatic protons.[10]

o 1B NMR: The chemical shift provides information about the coordination state of the boron
atom, which is typically around 28-30 ppm for trigonal boronic acids.[10] Spectra for this
compound are available for reference in chemical databases.[12]

« Infrared (IR) Spectroscopy: The FT-IR spectrum is characterized by key vibrational bands
corresponding to its functional groups.

o O-H Stretch: A broad band around 3200-3500 cm~?* from the B(OH)2 group.

o N-H Stretch: A sharp to medium band around 3300-3400 cm~1.

o C=0 Stretch (Amide I): A strong, sharp peak around 1640-1680 cm~1.

o B-O Stretch: Strong absorptions typically found in the 1300-1400 cm~1 region.[13]
o C-F Stretch: A strong band typically appearing in the 1000-1300 cm~! range.

e Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight. A
key diagnostic feature is the isotopic pattern of boron (2°% 1°B and 8°% 11B), which gives a
characteristic M+1 peak with approximately 25% the intensity of the molecular ion peak.[8]
Modern UPLC-MS methods are highly effective for analyzing boronic acids and monitoring
reactions.[14][15]

Experimental Protocols for Property Determination

Given the absence of published data for several key properties, the following standardized
protocols are provided as a guide for their empirical determination.

Protocol for Melting Point Determination

This protocol outlines the standard procedure using a capillary melting point apparatus.

Caption: Workflow for Melting Point Determination.
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Protocol for Aqueous Solubility (Shake-Flask Method)

This protocol is based on the OECD 105 Guideline and is a globally recognized standard for
determining water solubility.

Add excess solid to a known
volume of deionized water

'

Seal vial and agitate at a constant
temperature (e.g., 25°C) for 24h

'

Allow suspension to settle
(or centrifuge) to separate phases

'

Carefully extract an aliquot
of the clear aqueous supernatant

'

Quantify the concentration of the
dissolved compound via HPLC-UV or LC-MS

i

Calculate solubility in mg/L. or mol/L

Click to download full resolution via product page

Caption: Workflow for AqQueous Solubility Determination.

Protocol for pKa Determination (Potentiometric
Titration)
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This method provides a reliable way to determine the pKa by monitoring pH changes during
titration with a strong base.

System Setup

Dissolve a precise mass of the
boronic acid in water/co-solvent

Calibrate pH electrode with
standard buffers (pH 4, 7, 10)

Place solution in a jacketed beaker
at constant temperature (25°C)

Titrationn Process

Titrate with standardized NaOH solution
(e.g., 0.1 M) in small increments

A

Record pH after each addition
once the reading stabilizes

Data Avnalysis

Plot pH vs. volume of titrant added

.

Determine the half-equivalence point
(volume at 1/2 the equivalence point)

:

The pKa is the pH value at the
half-equivalence point
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Caption: Workflow for pKa Determination via Titration.

Conclusion

(4-Fluoro-3-(methylcarbamoyl)phenyl)boronic acid is a valuable synthetic intermediate whose
utility is underpinned by its distinct physical properties. While foundational data such as
molecular weight and formula are well-established, other critical parameters including melting
point, solubility, and pKa are not readily available in public literature and require empirical
determination. The fluorination on the phenyl ring is expected to increase the Lewis acidity of
the boron center, a key factor influencing its reactivity. The protocols detailed in this guide
provide a robust framework for researchers to characterize this and similar boronic acid
derivatives, ensuring the generation of reliable and reproducible data essential for advancing
drug discovery and materials science programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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